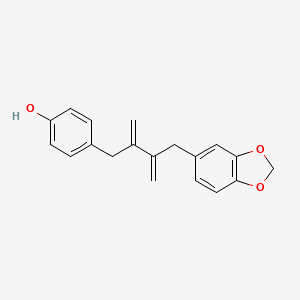

termilignan B

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C19H18O3 |

|---|---|

Poids moléculaire |

294.3 g/mol |

Nom IUPAC |

4-[3-(1,3-benzodioxol-5-ylmethyl)-2-methylidenebut-3-enyl]phenol |

InChI |

InChI=1S/C19H18O3/c1-13(9-15-3-6-17(20)7-4-15)14(2)10-16-5-8-18-19(11-16)22-12-21-18/h3-8,11,20H,1-2,9-10,12H2 |

Clé InChI |

OUIGYUDPNSGJSX-UHFFFAOYSA-N |

SMILES canonique |

C=C(CC1=CC=C(C=C1)O)C(=C)CC2=CC3=C(C=C2)OCO3 |

Synonymes |

termilignan B |

Origine du produit |

United States |

Isolation and Purification Methodologies for Termilignan B

Plant Sources and Geographical Distribution of Termilignan B-Containing Species

This compound has been primarily identified and isolated from species within the Terminalia genus, which are widely distributed across tropical and warm temperate regions.

Terminalia sericea, a deciduous tree, is abundant in the tropical and warm temperate regions of Africa. nih.gov Its roots, in particular, have been identified as a rich source of this compound. nih.govscialert.net This species is a popular remedy in traditional African medicine for treating a variety of ailments. nih.gov

Terminalia bellirica, another large deciduous tree, is native to Southeast Asia, including countries like India, Sri Lanka, Bangladesh, Thailand, and China. thieme-connect.comnih.gov The fruit of this tree, a key component in the traditional Ayurvedic formulation Triphala, has been found to contain this compound among other bioactive lignans (B1203133). nih.govnih.gov

The roots of Terminalia sericea have been a primary source for the isolation of this compound. nih.govscialert.net Research has demonstrated that the root extracts of this plant contain a variety of bioactive compounds, with this compound being a notable constituent. nih.govresearchgate.net The isolation from this plant part has been a key focus of phytochemical studies on the Terminalia genus. nih.govnih.gov

The fruit of Terminalia bellirica is another confirmed source of this compound. thieme-connect.comnih.govnih.gov Phytochemical analyses of the fruit have revealed the presence of several lignans, including termilignan, thannilignan, and anolignan B, alongside this compound. nih.govsci-hub.seisroset.org The presence of these compounds contributes to the medicinal properties attributed to the fruit in traditional medicine. wjgnet.com

Isolation from Terminalia sericea Roots

Extraction Protocols from Plant Biomass

The initial step in isolating this compound involves the extraction of the compound from the plant material. This is typically achieved using organic solvents that have a high affinity for lignans.

Dried and powdered plant material, such as the roots of Terminalia sericea or the fruit of Terminalia bellirica, is subjected to extraction with solvents like ethyl acetate (B1210297) or methanol. nih.govnih.gov For instance, in one study, dried, powdered root material of T. sericea (700 g) was extracted with ethyl acetate (2.5 L × 3) through sonication for 1 hour followed by overnight shaking. nih.gov Another protocol involved soaking the plant material in absolute ethanol (B145695) for a week with continuous stirring. scialert.net The choice of solvent is crucial for maximizing the yield of the desired compound. Methanol has also been used for extracting leaves of Terminalia species, where the plant material is air-dried, ground, and extracted at room temperature for three days. nih.gov

The crude extract obtained after the evaporation of the solvent is then subjected to further fractionation and purification steps. A common approach involves partitioning the crude extract between different solvents, such as n-hexane and water, to separate compounds based on their polarity. scialert.net

| Plant Source | Plant Part | Extraction Solvent | Method |

| Terminalia sericea | Roots | Ethyl acetate | Sonication and overnight shaking nih.gov |

| Terminalia bellirica | Fruit | Ethanol | Soaking for one week with continuous stirring scialert.net |

| Terminalia species | Leaves | Methanol | Room temperature extraction for three days nih.gov |

Chromatographic Separation Strategies

Chromatography is an indispensable technique for the separation and purification of this compound from the complex mixture of compounds present in the crude plant extract. academicjournals.orgucsb.edumiamioh.edu

Bioassay-guided fractionation is a powerful strategy employed to isolate bioactive compounds, including this compound. nih.govnih.govnih.gov This method involves systematically fractionating the crude extract and testing the biological activity of each fraction. The active fractions are then subjected to further separation until the pure, active compound is isolated.

For instance, an antibacterial bioassay-guided fractionation of an ethyl acetate root extract of Terminalia sericea led to the successful isolation of this compound. nih.govnih.gov This approach ensures that the purification process is focused on the compounds responsible for the observed biological activity. nih.govnih.gov

Column chromatography is a fundamental technique used for the large-scale separation and purification of compounds from plant extracts. ucsb.edumiamioh.edu The crude extract or its fractions are loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and eluted with a mobile phase consisting of a solvent or a mixture of solvents. orgchemboulder.com

In the purification of this compound from Terminalia sericea, the active fractions obtained from initial fractionation were subjected to silica gel column chromatography. thieme-connect.com A step gradient of hexane-ethyl acetate in increasing polarity (from 19:1 to 1:1) was used as the mobile phase. thieme-connect.com This gradual increase in solvent polarity allows for the sequential elution of compounds with different polarities, leading to the separation of this compound. thieme-connect.com

| Chromatographic Technique | Stationary Phase | Mobile Phase (Eluent) | Purpose |

| Column Chromatography | Silica gel | Hexane-Ethyl Acetate gradient (e.g., 19:1 to 1:1) thieme-connect.com | Separation and purification of this compound from active fractions. thieme-connect.com |

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification and analytical assessment of this compound and other related lignans. Its high resolution and sensitivity make it invaluable in the final stages of isolation and for quantitative analysis.

Preparative and Analytical Applications: New HPLC methods have been developed specifically for analyzing the purity of compounds isolated from plants like Terminalia bellirica. rjptonline.org In research settings, preparative HPLC coupled with mass spectrometry (prep-HPLC-MS) is employed for the final purification of compounds from enriched fractions of plant extracts. univen.ac.za This approach is powerful because it not only separates the compounds but also provides mass data for immediate identification.

An HPLC-guided approach is often adopted for the systematic isolation of phenolic compounds, including lignans, from complex crude extracts. nih.gov This process involves:

Initial Fingerprinting: A total defatted extract is first analyzed by HPLC to create a chemical "fingerprint," which reveals the profile of constituents. nih.gov

Guided Fractionation: This fingerprint guides the subsequent fractionation steps, allowing researchers to track target compounds like this compound through the purification process. nih.gov

Purity Analysis: Following isolation, analytical HPLC is used to determine the purity of the final compound. For instance, studies on lignans and other isolates from Terminalia species have reported purities ranging from 96% to as high as 100% using this method. rjptonline.org

Chromatographic Conditions: The separation of lignans is typically achieved using a reversed-phase C18 column. phcogres.comchromatographyonline.com Method development involves testing various mobile phase compositions, such as water-acetonitrile or water-methanol mixtures, to achieve optimal peak shape and separation. chromatographyonline.com The conditions are fine-tuned for parameters like flow rate, injection volume, and column temperature to ensure reproducibility and accuracy. phcogres.comjapsonline.com

Table 1: Example of HPLC Conditions for Analysis of Phenolic Compounds

| Parameter | Specification | Source |

|---|---|---|

| System | Liquid Chromatographer with Diode Array Detector (DAD) | phcogres.com |

| Column | Shim-pack VP-ODS C18 (5 µm, 150 x 4.6 mm) | phcogres.com |

| Mobile Phase | Gradient elution of Solvent A (1% formic acid in water) and Solvent B (acetonitrile) | phcogres.com |

| Flow Rate | 1.0 mL/min | phcogres.com |

| Column Temp. | 40°C | phcogres.com |

| Detection | Spectra acquired in the 210-800 nm range; chromatograms plotted at 254 and 277 nm | phcogres.com |

| Injection Vol. | 0.02 mL | phcogres.com |

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) and its more advanced form, High-Performance Thin-Layer Chromatography (HPTLC), are fundamental tools used for the analysis of this compound. wikipedia.org They are particularly useful for monitoring the progress of fractionation, identifying compounds, and for quality control purposes. wikipedia.orgresearchgate.net

TLC for Preliminary Analysis: TLC is a quick and cost-effective method used to analyze fractions collected during column chromatography. rjptonline.orgresearchgate.net It helps in visualizing the separation of compounds and in pooling fractions that contain the target molecule. For compounds isolated from Terminalia bellirica, a common TLC method involves using pre-coated silica gel G plates as the stationary phase. rjptonline.org The separation is achieved with a mobile phase, and the resulting spots are visualized under UV light or after being sprayed with a suitable chemical reagent. rjptonline.org

Table 2: TLC System for Analysis of Terminalia Isolates

| Parameter | Specification | Source |

|---|---|---|

| Stationary Phase | Pre-coated silica gel G plates | rjptonline.org |

| Mobile Phase | Ethyl acetate: Toluene: Formic acid (2.2:1.1:1.1) | rjptonline.org |

| Visualization | UV at 254 nm, after spraying with FeCl₃ reagent | rjptonline.org |

HPTLC for Quality Control and Fingerprinting: HPTLC is a more sophisticated version of TLC that offers better resolution, higher sensitivity, and greater speed. merckmillipore.comwikipedia.org This is achieved by using HPTLC plates coated with smaller silica gel particles, which reduces sample diffusion and results in more compact and well-defined bands. merckmillipore.com

The technique is highly effective for establishing chemical fingerprints of plant extracts, which can be used as a reference for quality control (QC). researchgate.net For Terminalia sericea, a known source of this compound, HPTLC has been proven to be a reliable method for both qualitative and quantitative QC. univen.ac.zaresearchgate.net HPTLC-based metabolomics can also be used to explore chemical variations within a plant species. researchgate.net The application of HPTLC coupled with mass spectrometry (HPTLC-MS) further enhances the workflow by allowing for the rapid identification of active compounds directly from the plate. researchgate.net

Purity Assessment and Qualitative/Quantitative Control Methodologies

Ensuring the purity and consistent quality of an isolated natural compound like this compound is critical. This involves a combination of qualitative methods to confirm identity and quantitative methods to determine concentration and purity.

Purity Assessment: The purity of isolated this compound is primarily assessed using chromatographic techniques. Analytical HPLC is the definitive method for determining the purity percentage of the final isolated compound. rjptonline.org Following extensive purification, which may involve multiple column chromatography steps, the purity is checked. rjptonline.org Research on compounds from Terminalia bellirica has shown that this process can yield isolates with purities as high as 99-100%. rjptonline.org

Beyond chromatography, a comprehensive purity assessment involves several complementary analytical methods. nih.gov The identity and structure of the purified compound are typically confirmed using spectroscopic techniques, including:

Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) nih.gov

Mass Spectrometry (MS) rjptonline.orgnih.gov

Infrared (IR) Spectroscopy rjptonline.orgnih.gov

Qualitative and Quantitative Control: Qualitative and quantitative control methodologies are essential for the standardization of plant materials and extracts containing this compound. univen.ac.za

Qualitative Control focuses on identifying the presence of specific compounds. HPTLC is a powerful tool for this purpose, as it can generate a unique chemical fingerprint for an extract. researchgate.netdntb.gov.ua This fingerprint serves as a reference standard to confirm the identity and consistency of the material. researchgate.net

Quantitative Control involves measuring the exact amount of a specific compound in a sample. safran.com Validated HPLC methods are the standard for the quantitative determination of lignans. chromatographyonline.com Method validation is performed according to the guidelines of the International Council for Harmonisation (ICH), which establishes key parameters to ensure the method is reliable, accurate, and reproducible. univen.ac.zajapsonline.com

Table 3: Key Parameters for Validated Quantitative HPLC Methods

| Parameter | Description | Source |

|---|---|---|

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | chromatographyonline.comjapsonline.com |

| Limit of Detection (LOD) | The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified. | chromatographyonline.comjapsonline.com |

| Limit of Quantitation (LOQ) | The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. | chromatographyonline.comjapsonline.com |

| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | japsonline.com |

| Accuracy | The closeness of the test results obtained by the method to the true value. | japsonline.com |

Structural Elucidation and Spectroscopic Characterization of Termilignan B

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules like termilignan B. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. The process typically involves a suite of experiments, including one-dimensional (1D) and two-dimensional (2D) techniques, which together allow for a complete and unambiguous assignment of the molecule's structure.

One-Dimensional NMR (1D NMR) Data Analysis

One-dimensional (1D) NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are the foundational steps in the structural analysis of this compound.

The ¹H NMR spectrum provides information about the different types of protons present in the molecule and their immediate electronic environment. The chemical shift (δ) of each proton signal indicates its type (e.g., aromatic, vinylic, aliphatic), while the integration of the signal corresponds to the number of protons of that type. Furthermore, the splitting pattern (multiplicity) of a signal, arising from spin-spin coupling, reveals the number of neighboring protons, offering valuable clues about the connectivity of the carbon skeleton.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shift of a ¹³C signal indicates the type of carbon (e.g., carbonyl, aromatic, aliphatic), and techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

While specific ¹H and ¹³C NMR data for this compound are not publicly available in the aggregated search results, the following table illustrates the type of data that would be generated in such an analysis.

Table 1: Hypothetical 1D NMR Data for this compound This table is for illustrative purposes only, as specific data was not available in the search results.

| Position | δH (ppm) | Multiplicity | J (Hz) | δC (ppm) | Carbon Type (DEPT) |

|---|---|---|---|---|---|

| 1 | - | - | - | 130.0 | C |

| 2 | 6.80 | d | 8.0 | 115.0 | CH |

| 3 | 6.90 | dd | 8.0, 2.0 | 121.0 | CH |

| 4 | 6.75 | d | 2.0 | 112.0 | CH |

| 5 | - | - | - | 158.0 | C |

| 6 | - | - | - | 145.0 | C |

| 7 | 3.40 | s | - | 35.0 | CH₂ |

| 8 | 5.10 | s | - | 125.0 | CH |

| 9 | 5.20 | s | - | 128.0 | CH₂ |

| 1' | - | - | - | 132.0 | C |

| 2'/6' | 7.10 | d | 8.5 | 130.0 | CH |

| 3'/5' | 6.70 | d | 8.5 | 115.5 | CH |

| 4' | - | - | - | 155.0 | C |

| OMe | 3.80 | s | - | 55.6 | CH₃ |

Two-Dimensional NMR (2D NMR) Correlation Spectroscopy

Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity of the atoms in this compound, resolving ambiguities that may remain after analyzing 1D NMR data. Key 2D NMR experiments include COSY, HSQC, and HMBC.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically over two to three bonds. Cross-peaks in a COSY spectrum connect the signals of neighboring protons, allowing for the tracing of proton-proton spin systems within the molecule. This is fundamental for establishing the sequence of connected CH-CH groups.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment identifies direct, one-bond correlations between protons and the carbon atoms they are attached to. Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal, providing a definitive pairing of ¹H and ¹³C resonances. Edited HSQC experiments can also provide information about the multiplicity of the carbon (CH, CH₂, or CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two to four bonds. HMBC is particularly powerful for connecting different spin systems across quaternary carbons (which have no attached protons) and other heteroatoms. By observing correlations from protons to distant carbons, the entire carbon skeleton can be assembled.

Table 2: Expected 2D NMR Correlations for this compound This table is for illustrative purposes only, as specific data was not available in the search results.

| Proton (δH) | COSY Correlations (δH) | HSQC Correlations (δC) | HMBC Correlations (δC) |

|---|---|---|---|

| 6.80 (H-2) | 6.90 (H-3) | 115.0 (C-2) | 130.0 (C-1), 121.0 (C-3), 112.0 (C-4) |

| 6.90 (H-3) | 6.80 (H-2), 6.75 (H-4) | 121.0 (C-3) | 130.0 (C-1), 115.0 (C-2), 158.0 (C-5) |

| 3.40 (H-7) | 5.10 (H-8) | 35.0 (C-7) | 130.0 (C-1), 145.0 (C-6), 125.0 (C-8), 128.0 (C-9) |

| 7.10 (H-2'/6') | 6.70 (H-3'/5') | 130.0 (C-2'/6') | 132.0 (C-1'), 115.5 (C-3'/5'), 155.0 (C-4') |

Mass Spectrometry (MS) Applications in Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For the structural elucidation of this compound, MS provides the exact molecular weight and elemental composition, which are fundamental pieces of information.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that allows for the analysis of intact molecules with high accuracy and resolution. In this method, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, charged molecular ions are released into the gas phase and directed into the mass analyzer.

For this compound, HR-ESI-MS would be used to determine its exact molecular mass with a high degree of precision (typically to four or five decimal places). This high accuracy allows for the unambiguous determination of the molecular formula by comparing the measured mass to the calculated masses of possible elemental compositions. For example, a molecular ion peak in the HR-ESI-MS spectrum would confirm the elemental composition of C₁₉H₂₀O₃.

Table 3: HR-ESI-MS Data for this compound Based on the known molecular formula.

| Ion | Molecular Formula | Calculated m/z | Found m/z |

|---|---|---|---|

| [M+H]⁺ | C₁₉H₂₁O₃⁺ | 297.1485 | Value to be determined experimentally |

| [M+Na]⁺ | C₁₉H₂₀O₃Na⁺ | 319.1305 | Value to be determined experimentally |

| [M-H]⁻ | C₁₉H₁₉O₃⁻ | 295.1340 | Value to be determined experimentally |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures, such as plant extracts, to identify and quantify individual components. In the context of this compound, LC-MS would be used to isolate the compound from the crude extract of Terminalia species and to obtain its mass spectrum.

In an LC-MS analysis, the extract is first injected into an LC column, where the different compounds are separated based on their physicochemical properties (e.g., polarity). As each compound elutes from the column, it is introduced into the mass spectrometer, which provides a mass spectrum for that specific compound. The retention time (the time it takes for a compound to elute from the column) is a characteristic property of the compound under specific chromatographic conditions and can be used for its identification. Tandem mass spectrometry (LC-MS/MS) can also be employed to obtain fragmentation patterns of the parent ion, which provides further structural information.

Confirmation of this compound Molecular Structure

The definitive confirmation of the molecular structure of this compound is achieved through the comprehensive analysis and integration of all the spectroscopic data. The molecular formula is established by HR-ESI-MS. The various substructures and spin systems are identified using 1D NMR and COSY data. The direct one-bond proton-carbon connections are made using HSQC. Finally, the individual substructures are pieced together into the final molecular structure using the long-range correlations observed in the HMBC spectrum. The combined evidence from these techniques allows for the unambiguous structural elucidation of this compound.

Biosynthesis of Termilignan B

Proposed General Lignan (B3055560) Biosynthetic Pathways

The journey to synthesizing lignans (B1203133) begins with the shikimate pathway, which produces the aromatic amino acid phenylalanine. mdpi.com Phenylalanine serves as the entry point into the phenylpropanoid pathway, a central route in plant secondary metabolism. frontiersin.org This initial phase involves a sequence of three core enzymatic reactions that convert phenylalanine into p-coumaroyl-CoA, a key intermediate. frontiersin.org

Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of phenylalanine to form cinnamic acid. nih.gov

Cinnamic acid 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, then hydroxylates cinnamic acid to produce p-coumaric acid. nih.gov

4-coumarate-CoA ligase (4CL) subsequently activates p-coumaric acid by ligating it with coenzyme A, yielding p-coumaroyl-CoA. frontiersin.org

From p-coumaroyl-CoA, the pathway proceeds through a series of reductions and modifications to generate monolignols, the C6-C3 monomeric precursors of lignans. mdpi.com The most common monolignol involved in lignan biosynthesis is coniferyl alcohol. nih.gov

The defining step in lignan biosynthesis is the oxidative coupling of two monolignol molecules. This reaction, mediated by single-electron-transfer enzymes like laccases or peroxidases, generates phenoxy radicals from the monolignols. wikipedia.org In the absence of a directing influence, these radicals would couple randomly to form a racemic mixture of various products. nih.gov However, in plants, this coupling is precisely controlled by a class of non-catalytic scaffolding proteins known as dirigent proteins (DIRs) . wikipedia.orgnih.gov DIRs capture the monolignol radicals and orient them in a specific manner, ensuring both regioselective (e.g., 8-8' linkage) and stereoselective coupling to form an optically pure lignan. nih.govoup.com The first committed step in many lignan pathways is the DIR-mediated coupling of two coniferyl alcohol radicals to produce (+)- or (–)-pinoresinol. nih.gov

Following this initial dimerization, the lignan backbone can undergo numerous modifications, including reductions, hydroxylations, methylations, and glycosylations, leading to the vast array of known lignans. nih.govmdpi.com A key class of enzymes in this downstream processing is the pinoresinol-lariciresinol reductases (PLRs) , which catalyze the sequential reduction of pinoresinol (B1678388) to lariciresinol (B1674508) and then to secoisolariciresinol (B192356), opening the door to further structural diversification. nih.govresearchgate.net

Identification of Key Enzymatic Steps in Termilignan B Formation

This compound is a dibenzylbutane lignan first isolated from Terminalia sericea and also found in other Terminalia species. thieme-connect.comresearchgate.netresearchgate.net Its specific biosynthetic pathway has not been fully characterized, but key enzymatic steps can be proposed based on the general lignan pathway and the structure of the final molecule.

The biosynthesis is presumed to begin with the coupling of two coniferyl alcohol units, as is common for many lignans. The subsequent enzymatic steps would then modify this initial dimer. The key enzymes involved in the general pathway are well-established.

Table 1: Key Enzymes in General Lignan Biosynthesis

| Enzyme Class | Abbreviation | Function in Pathway |

|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | Converts Phenylalanine to Cinnamic Acid. nih.gov |

| Cinnamic Acid 4-Hydroxylase | C4H | Converts Cinnamic Acid to p-Coumaric Acid. nih.gov |

| 4-Coumarate-CoA Ligase | 4CL | Converts p-Coumaric Acid to p-Coumaroyl-CoA. frontiersin.org |

| Oxidases (Laccases/Peroxidases) | - | Generate monolignol radicals for coupling. wikipedia.org |

| Dirigent Proteins | DIRs | Control the stereochemistry of monolignol coupling, often forming pinoresinol. nih.govoup.com |

The formation of this compound from the central lignan intermediate, pinoresinol, would require reductive modifications. Enzymes from the pinoresinol-lariciresinol reductase (PLR) family are responsible for such conversions. nih.gov These enzymes catalyze two consecutive NADPH-dependent reduction steps. nih.gov The first reduction converts pinoresinol to lariciresinol, and the second converts lariciresinol to secoisolariciresinol. nih.gov The dibenzylbutane skeleton of this compound suggests that it is likely derived from an intermediate like secoisolariciresinol through further enzymatic modifications, although the specific oxidoreductases or other enzymes involved in converting a common intermediate into the final structure of this compound in Terminalia species have yet to be identified and characterized.

Investigation of Precursor Incorporation into this compound

Direct experimental evidence from precursor incorporation studies specifically targeting the biosynthesis of this compound is not currently available in published literature. Such studies are crucial for definitively confirming a proposed biosynthetic pathway.

The standard methodology for these investigations involves feeding a plant or cell culture, in this case from a Terminalia species, with a labeled precursor. The precursor, such as [14C]-phenylalanine or [13C]-coniferyl alcohol, is introduced into the biological system. After a designated incubation period, the plant tissues are harvested, and the secondary metabolites are extracted. The compound of interest, this compound, would be isolated and purified, typically using chromatographic techniques. thieme-connect.com The presence and pattern of the isotopic label in the purified this compound molecule would then be analyzed using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.

Confirmation of the label's incorporation into the this compound structure would provide strong evidence that the fed compound is indeed a precursor. Furthermore, the specific location of the labels within the molecule can help elucidate the sequence of reactions and rearrangements that occur during its formation. While these experiments have been instrumental in mapping the biosynthesis of other lignans, their application to this compound remains a necessary step for future research to validate the proposed pathway.

Genomic and Proteomic Investigations into this compound Biosynthesis

Genomic and proteomic approaches offer powerful tools to uncover the genetic and enzymatic machinery responsible for producing secondary metabolites. semanticscholar.orgnih.gov While no studies have specifically targeted the complete biosynthetic gene cluster for this compound, research on the genus Terminalia provides foundational knowledge. Species of this genus are known to be rich sources of various secondary metabolites, including lignans like termilignan, thannilignan, and anolignan B. researchgate.netnih.gov

Transcriptome and proteome analyses of Terminalia species would be expected to identify genes and proteins homologous to those known to be involved in general lignan biosynthesis. Such investigations would search for sequences encoding:

Phenylpropanoid pathway enzymes: PAL, C4H, 4CL, and others.

Monolignol biosynthetic enzymes: Caffeic acid O-methyltransferase (COMT), Cinnamoyl-CoA reductase (CCR), and Cinnamyl alcohol dehydrogenase (CAD).

Key lignan-forming enzymes: Laccases, peroxidases, dirigent proteins (DIRs), and pinoresinol-lariciresinol reductases (PLRs).

A search of plant genomic and transcriptomic databases for Terminalia species can reveal candidate genes. For instance, studies on related species often identify numerous gene sequences annotated as belonging to these enzyme families. The presence of a robust set of these genes within the genome of a this compound-producing plant like Terminalia sericea would provide a genetic blueprint of its capacity for lignan synthesis. nih.gov

Table 2: Potential Candidate Gene Families for this compound Biosynthesis in Terminalia

| Gene/Protein Family | Function | Relevance to this compound Biosynthesis |

|---|---|---|

| Phenylalanine ammonia-lyase (PAL) | First committed step in the phenylpropanoid pathway. nih.gov | Provides the initial precursor, cinnamic acid. |

| Cytochrome P450s (e.g., C4H) | Hydroxylation reactions in the phenylpropanoid pathway. nih.gov | Essential for producing the correct monolignol precursors. |

| Dirigent Proteins (DIRs) | Stereochemical control of monolignol coupling. oup.com | Likely involved in forming the initial 8-8' lignan dimer. |

A combined genomic and proteomic investigation, correlating gene expression profiles with the accumulation of this compound in different tissues or under various conditions, would be a powerful strategy. nih.govbiorxiv.org This multi-omics approach could pinpoint specific gene candidates that are co-expressed during peak lignan production, paving the way for their functional characterization and the definitive elucidation of the this compound biosynthetic pathway.

Synthetic Strategies for Termilignan B and Its Analogues

Retrosynthetic Analysis of the Termilignan B Lignan (B3055560) Skeleton

The central challenge in synthesizing this compound lies in the construction of its 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane core with precise stereochemical control over its multiple chiral centers. Retrosynthetic analysis reveals several viable pathways to disconnect this complex scaffold into simpler, more accessible precursors.

A primary strategy involves a biomimetic approach, which mimics the natural biosynthetic pathway. This pathway disconnects the furofuran skeleton at the C-O bonds, leading back to a key diketone or diol intermediate. This intermediate, in turn, can be traced back to the oxidative dimerization of two C6-C3 phenylpropanoid units, such as derivatives of coniferyl alcohol. This dimerization is a pivotal step, as it forms the central C8-C8' bond and sets the stage for subsequent intramolecular cyclizations to form the bicyclic ether system.

Alternative synthetic disconnections focus on forming the carbon skeleton through different bond constructions:

Radical Cyclization: The tetrahydrofuran (B95107) rings can be formed via intramolecular radical cyclization of an acyclic precursor containing a suitably placed radical precursor (e.g., a bromoalkene) and a radical acceptor. iisc.ac.inuminho.pt

Aldol-Type Reactions: Tandem Michael addition-aldol reactions of dithiane derivatives or aldol (B89426) reactions of cinnamic anhydride (B1165640) derivatives can be employed to build the core structure. clockss.org

Cycloaddition/Rearrangement: Various cycloaddition reactions, sometimes followed by rearrangements, offer powerful methods for assembling the bicyclic system. thieme-connect.com

Transition Metal-Mediated Strategies: Modern organometallic chemistry provides routes using transition metals to catalyze key bond-forming events, such as the rhodium-catalyzed C-H insertion reactions. acs.orgacs.org

A generalized retrosynthetic scheme is presented below, highlighting the major disconnection approaches for the furofuran lignan core.

Figure 1: General Retrosynthetic Analysis of the Furofuran Lignan Skeleton

graph TD

A[this compound / Furofuran Lignan] -->|C-O Disconnection (Cyclization)| B(Diol/Diketone Intermediate);

B -->|C8-C8' Disconnection (Oxidative Dimerization)| C(Two Phenylpropanoid Units e.g., Coniferyl Alcohol Derivatives);

A -->|Radical Cyclization Strategy| D(Acyclic Haloalkene Precursor);

A -->|Aldol Strategy| E(Aldehyde + Butenolide/Succinate Derivative);

A -->|C-H Insertion Strategy| F(α-Diazo-γ-butyrolactone Precursor);

Chiral Synthesis and Stereoselective Transformations

Achieving the correct absolute and relative stereochemistry is paramount in the synthesis of furofuran lignans (B1203133). Nature typically produces a specific stereoisomer, and biological activity is often highly dependent on this configuration. Synthetic chemists have developed several powerful methods to control these stereochemical outcomes. tandfonline.comgrafiati.com

Key Stereoselective Methods:

Enantioselective Dimerization: Biomimetic syntheses can be rendered asymmetric by using chiral catalysts or dirigent proteins to control the stereochemistry during the initial oxidative coupling of phenylpropanoid monomers. researchgate.net

Catalytic Asymmetric C-H Insertion: A highly effective modern approach involves the rhodium-catalyzed intramolecular C-H insertion of α-diazo-γ-butyrolactones. By using chiral rhodium catalysts, such as those with chiral carboxylate or carboxamidate ligands, high levels of enantioselectivity can be achieved. acs.orgacs.org

Substrate Control: Chiral pool synthesis starts from an enantiomerically pure starting material, such as L-glutamic acid, and uses its inherent chirality to direct the stereochemical outcome of subsequent reactions. tandfonline.com For instance, an enantiomerically enriched 1-arylallyl alcohol can be used to induce diastereoselectivity in the formation of the furofuranone core. acs.org

Radical Cyclizations: Stereoselectivity in radical cyclizations can be achieved by using chiral auxiliaries or by carefully designing the substrate to favor the formation of one diastereomer. Tin hydride-mediated intramolecular radical cyclizations have been shown to be highly regio- and stereoselective in forming the lignan skeleton. iisc.ac.in

The stereochemistry of the aryl substituents (Ar) on the bicyclic core can exist in several arrangements, with the endo,exo (or diequatorial) and endo,endo configurations being common targets. The choice of synthetic strategy often dictates which diastereomer is preferentially formed. For example, rhodium-catalyzed C-H insertion reactions have proven particularly effective for the diastereoselective preparation of endo,exo-furofuranones. acs.org

| Stereoselective Method | Key Reagents/Catalysts | Stereochemical Control | Reference(s) |

| Asymmetric Oxidative Dimerization | Chiral Electrochemical Method | Enantioselective C-C bond formation | researchgate.net |

| Asymmetric C-H Insertion | Chiral Rhodium(II) catalysts | Enantioselective and Diastereoselective | acs.orgacs.org |

| Chiral Pool Synthesis | L-Glutamic Acid | Substrate-induced diastereoselectivity | tandfonline.com |

| Templated Cationic Cyclization | Dihydrofuran precursor | Diastereocontrolled cyclization | nih.gov |

| Radical Cyclization | Tributyltin hydride (Bu3SnH), AIBN | Regio- and stereoselective ring closure | iisc.ac.in |

Progress Towards Total Synthesis of this compound

As of this writing, a dedicated total synthesis of this compound has not been reported. However, the total synthesis of the closely related dibenzylbutadiene lignan, anolignan B, has been successfully achieved and provides a relevant case study. dokumen.pubacs.org Furthermore, numerous total syntheses of other furofuran lignans like sesamin (B1680957), yangambin, and epipinoresinol (B161446) have established a variety of successful strategies that could be adapted for this compound. iisc.ac.inacs.orgresearchgate.net

Case Study: Total Synthesis of Anolignan B

A notable synthesis of anolignan B was reported by Mori and colleagues, which features a ruthenium-catalyzed cross-enyne metathesis as the key step for constructing the 1,3-diene moiety. acs.orgresearchgate.net

The key steps in the synthesis are:

Alkyne Formation: Condensation of 4-benzenesulfonyloxybenzaldehyde with lithium acetylide, followed by reaction with another molecule of the aldehyde and subsequent acetylation, produced the central symmetrical diyne precursor. dokumen.pub

Cross-Enyne Metathesis: The crucial 1,3-diene was constructed by reacting the alkyne with ethylene (B1197577) gas in the presence of a Grubbs-type ruthenium carbene catalyst. This reaction efficiently introduces two methylene (B1212753) units from ethylene across the alkyne bond. acs.org

Deprotection: The final step involved the removal of the benzenesulfonyl protecting groups to yield anolignan B. dokumen.pub

This metathesis-based approach highlights a modern and efficient strategy for constructing the unique diene core of anolignan B, a structural motif that differentiates it from the saturated backbone of this compound. For this compound, strategies would instead focus on creating the saturated C8-C8' bond and the furofuran rings, as seen in the syntheses of other members of its subclass. thieme-connect.comthieme-connect.com

Chemical Modification and Semisynthesis of this compound Derivatives

Semisynthesis, which involves the chemical modification of a natural product, is a powerful tool for generating derivatives with potentially improved biological activities or for probing structure-activity relationships. thieme-connect.com While no specific semisynthetic studies on this compound have been published, research on other lignans, such as sesamin and hydroxymatairesinol, provides a clear blueprint for potential modifications. mdpi.commdpi.com

A common strategy for modifying furofuran lignans involves leveraging the reactivity of the ether linkages. For example, sesamin can be treated with an acid catalyst (e.g., Amberlyst-15) to generate a reactive oxocarbenium ion intermediate. mdpi.com This intermediate can then be trapped by various nucleophiles to create a library of new derivatives.

Potential Semisynthetic Modifications:

Nucleophilic Substitution: Using thiols (RSH) or alcohols (ROH) as nucleophiles can lead to the formation of novel thioether and ether furofuran lignans, respectively. This approach has been shown to be highly diastereoselective. mdpi.com

Functional Group Interconversion: The phenolic hydroxyl groups on the aryl rings of this compound are prime targets for modification. They could be alkylated, acylated, or used as handles to attach other functional groups. Similarly, the benzylic positions of the furofuran core can be functionalized. mdpi.com

Ring Opening/Rearrangement: Under certain conditions, the furofuran skeleton can be induced to rearrange or open, leading to entirely new lignan scaffolds.

These modifications allow for systematic changes to the molecule's polarity, steric bulk, and hydrogen-bonding capabilities, which can significantly impact its pharmacological profile.

Design and Synthesis of this compound Analogues for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for identifying the key structural features (the pharmacophore) responsible for a molecule's biological activity and for designing more potent and selective analogues. jst.go.jpnih.govchesci.com For this compound, SAR studies would involve the synthesis of a series of analogues where specific parts of the molecule are systematically altered.

Key Areas for SAR Investigation:

Aryl Group Substitution: The pattern and nature of substituents on the two phenyl rings are critical. Analogues could be synthesized with different numbers or types of hydroxyl and methoxy (B1213986) groups, or with entirely different substituents (e.g., halogens, alkyl groups) to probe their effect on activity.

Stereochemistry: The synthesis of all possible stereoisomers of this compound would be essential to determine if the biological activity is dependent on a specific configuration at the chiral centers. Many lignans show stereospecific activity. jst.go.jp

Furofuran Core Modification: The oxygen atoms in the 3,7-dioxabicyclo[3.3.0]octane skeleton could be replaced with other heteroatoms (e.g., sulfur, nitrogen) to assess the importance of the ether linkages. The degree of oxidation of the core can also be varied. tandfonline.com

Simplification/Constraining of the Skeleton: The synthesis of simpler, acyclic analogues (dibenzylbutane derivatives) or more rigid structures could help determine the conformational requirements for activity.

A study on furofuran lignans demonstrated that the presence of a tertiary hydroxyl group on the furofuran ring can significantly affect antioxidant activity, indicating that the core structure, not just the phenolic moieties, plays a vital role in biological function. tandfonline.com Another study on lignan derivatives designed from natural dibenzylbutyrolactones showed that replacing methoxy groups with hydroxyls enhanced interactions with the estrogen receptor. researchgate.netnih.gov Such findings guide the rational design of new analogues with enhanced therapeutic potential.

| Analogue Type | Modification Strategy | Purpose of Study | Reference(s) |

| Aryl-modified Analogues | Varying substituents on the phenyl rings | To determine electronic and steric requirements for activity. | researchgate.net |

| Stereoisomers | Asymmetric synthesis of different diastereomers/enantiomers | To investigate stereospecificity of biological action. | jst.go.jp |

| Heteroatom Analogues | Replacing core oxygen atoms with S or N | To probe the role of the ether linkages. | mdpi.com |

| Oxidized/Reduced Core | Synthesis of analogues with different oxidation states on the furofuran ring | To study the effect of core structure on activity (e.g., antioxidant). | tandfonline.com |

Pharmacological and Biological Activity Investigations of Termilignan B in Vitro and Preclinical Models

Antimicrobial Activity Spectrum of Termilignan B

This compound has demonstrated a notable spectrum of antimicrobial activity, showing efficacy against both Gram-positive and Gram-negative bacteria. thieme-connect.com Studies indicate that along with other compounds like anolignan B and arjunic acid, this compound is a significant contributor to the antibacterial effects observed in extracts from Terminalia sericea roots. univen.ac.zanih.gov

Antibacterial Efficacy against Gram-Positive Bacteria (e.g., Bacillus subtilis, Staphylococcus aureus)

In vitro studies have confirmed the antibacterial action of this compound against Gram-positive bacteria. thieme-connect.comlongdom.org Bioassay-guided fractionation of Terminalia sericea root extracts identified this compound as an active constituent against pathogens including Bacillus subtilis and Staphylococcus aureus. thieme-connect.comlongdom.org The compound exhibited significant inhibitory effects on the growth of these bacteria, with particularly potent activity observed against Bacillus subtilis. thieme-connect.com

Antibacterial Efficacy against Gram-Negative Bacteria (e.g., Escherichia coli, Klebsiella pneumoniae)

The antibacterial activity of this compound also extends to Gram-negative bacteria. thieme-connect.com Research has shown its effectiveness against clinically relevant pathogens such as Escherichia coli and Klebsiella pneumoniae. thieme-connect.comnih.gov The compound was found to be one of the main constituents responsible for the antibacterial activity of T. sericea root extracts against these Gram-negative organisms. nih.gov

Determination of Minimum Inhibitory Concentrations (MICs)

The potency of this compound's antibacterial effect has been quantified through the determination of its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. thieme-connect.comderangedphysiology.comwikipedia.org For this compound, MIC values against both Gram-positive and Gram-negative bacteria have been reported to be in the range of 1.9 to 15.6 μg/mL. thieme-connect.com The lowest MIC value recorded was 1.9 μg/mL against Bacillus subtilis, indicating a high level of efficacy against this particular bacterium. thieme-connect.com

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacteria

| Bacterial Strain | Type | MIC (μg/mL) | Reference |

|---|---|---|---|

| Bacillus subtilis | Gram-Positive | 1.9 | thieme-connect.com |

| Staphylococcus aureus | Gram-Positive | 1.9 - 15.6 | thieme-connect.com |

| Escherichia coli | Gram-Negative | 1.9 - 15.6 | thieme-connect.com |

| Klebsiella pneumoniae | Gram-Negative | 1.9 - 15.6 | thieme-connect.com |

Anti-Inflammatory Activity of this compound

In addition to its antimicrobial properties, this compound has been evaluated for its anti-inflammatory potential. thieme-connect.com These investigations have focused on its ability to inhibit key enzymes involved in the inflammatory pathway.

Cyclooxygenase (COX-1 and COX-2) Enzyme Inhibition Studies

Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins, key mediators of inflammation. wikipedia.orgscielo.org.mxverywellhealth.com Nonsteroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these enzymes. scielo.org.mxnih.gov Studies on this compound have assessed its ability to inhibit both COX-1 and COX-2. The research indicates that this compound exhibits weak inhibitory activity against both cyclooxygenase isoforms. thieme-connect.com

Determination of Inhibitory Concentration (IC50) Values

The inhibitory activity of this compound against COX enzymes was quantified by determining its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. In cyclooxygenase assays, this compound demonstrated an IC50 value of 78 μM for COX-1 and 156 μM for COX-2. thieme-connect.com These values suggest a weaker inhibitory effect compared to standard anti-inflammatory drugs. thieme-connect.com

Table 2: Inhibitory Concentration (IC50) of this compound against COX Enzymes

| Enzyme | IC50 (μM) | Reference |

|---|---|---|

| Cyclooxygenase-1 (COX-1) | 78 | thieme-connect.com |

| Cyclooxygenase-2 (COX-2) | 156 | thieme-connect.com |

In Silico Investigations of Termilignan (including this compound) Ligand-Target Interactions

In silico methods, which utilize computational simulations, have become instrumental in predicting the interactions between small molecules like this compound and their biological targets. ijritcc.orgresearchgate.net These approaches, including molecular docking and computational target prediction, offer valuable insights into potential mechanisms of action and help guide further experimental research. researchgate.netplos.org

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. plos.orgpensoft.net This method has been employed to investigate the interaction of termilignan and its related compounds with various biological receptors.

Estrogen Receptor Alpha (ER-α)

The estrogen receptor alpha (ER-α) is a key target in the treatment of breast cancer, as its over-expression is a primary cause in many cases. researchgate.netamazonaws.com A molecular docking study was conducted to evaluate the potential of phytochemicals from Terminalia bellerica, including termilignan and the related compound anolignan B, to act as inhibitors of ER-α (PDB ID: 3ERT). researchgate.netamazonaws.com The study used Schrödinger-Maestro v10.1 for the docking analysis, with binding energy serving as the key parameter to estimate the affinity between the ligands and the receptor. researchgate.netamazonaws.com Lower binding energy scores indicate a higher affinity and more stable interaction. researchgate.net In this analysis, anolignan B demonstrated the best docking score, suggesting it may be a potent selective inhibitor of ER-α. researchgate.netamazonaws.comwjpr.net The docking scores for termilignan and other related compounds from the study are detailed below. researchgate.netamazonaws.com

Table 1: Molecular Docking Scores of Terminalia bellerica Phytochemicals with Estrogen Receptor Alpha (ER-α)

| Compound Name | Docking Score (kcal/mol) |

|---|---|

| Anolignan B | -8.004 |

| Termilignan | -7.875 |

| Thannilignan | -7.774 |

| Gallic acid | -6.351 |

Data sourced from Majumder et al., 2017. researchgate.netamazonaws.com

SARS-CoV-2 Papain-like Protease (PLpro)

The papain-like protease (PLpro) of SARS-CoV-2 is an essential enzyme for viral replication and a promising target for antiviral drugs. pensoft.netmdpi.comresearchgate.net In a multi-phase in silico study, 310 natural metabolites reported to have antiviral properties were screened for their potential to inhibit PLpro (PDB ID: 4OW0). mdpi.comnih.gov This screening identified several compounds, including termilignan and anolignan B, based on their structural similarity to the co-crystallized ligand. mdpi.com Subsequent molecular docking was performed to analyze their binding ability. mdpi.com The study revealed that termilignan exhibited a notable docking energy, suggesting a stable interaction within the active site of the enzyme. mdpi.com

Table 2: Molecular Docking Energy of Selected Natural Compounds with SARS-CoV-2 PLpro

| Compound Name | Molecular Docking Energy (kcal/mol) |

|---|---|

| Termilignan | -52.21 |

| Glycyrrhizoflavone | -51.63 |

| Arctigenin | -50.82 |

Data sourced from Al-Karmalawy et al., 2022. mdpi.com

Computational methods are widely used to predict potential protein targets for phytochemicals, helping to elucidate their therapeutic effects. plos.org These strategies involve techniques like virtual screening, shape similarity screening, and pharmacophore analysis to identify interactions between a compound and various biological targets. ijritcc.orgplos.org

A multiphase in silico approach was utilized to screen a library of 310 natural metabolites, including termilignan and anolignan B, to identify potential inhibitors of the SARS-CoV-2 papain-like protease (PLpro). mdpi.com The initial screening phase involved assessing the structural similarity between the test compounds and the known co-crystallized ligand of PLpro. mdpi.com This was followed by a fingerprint analysis, a computational method that describes molecular similarities, to further refine the selection of candidates expected to have a higher degree of protein binding and activity. mdpi.com Through this filtering process, both termilignan and anolignan B were identified as compounds with a high degree of similarity to the reference ligand, suggesting they are potential candidates for interacting with the PLpro target. mdpi.com Such computational filtering methods are crucial for narrowing down large compound libraries to a manageable number of promising hits for further investigation. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the physicochemical properties of a series of compounds with their biological activities. nih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent molecules. nih.govmdpi.com The process involves analyzing various molecular descriptors, such as electronic, steric, and hydrophobic properties, to understand which structural features are critical for the desired biological effect. researchgate.netnih.gov

While specific QSAR models exclusively developed for this compound were not identified in the reviewed literature, the application of QSAR is a standard and valuable approach in drug discovery for natural products and their analogues. nih.govresearchgate.netmdpi.com For a compound like this compound, a QSAR study would involve synthesizing or computationally generating a series of its analogues with slight structural modifications. The biological activity of these analogues would be tested, and the results would be used to build a predictive model. mdpi.com Such a model could identify the key structural attributes of the termilignan scaffold that are essential for its activity, allowing for the rational design of new derivatives with potentially enhanced therapeutic properties. mdpi.com

Computational Prediction of Potential Molecular Targets

Mutagenicity Assessment of this compound (in vitro Salmonella microsome assay, TA98)

The in vitro Salmonella microsome assay, commonly known as the Ames test, is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical substances. bibliotekanauki.plre-place.be The test uses several strains of Salmonella typhimurium that are auxotrophic for the amino acid histidine, meaning they cannot synthesize it and require it for growth. bibliotekanauki.pl Mutagenesis can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-limited medium. bibliotekanauki.pl An increase in the number of revertant colonies in the presence of a test substance, compared to the spontaneous reversion rate, indicates that the substance is mutagenic. re-place.be

The TA98 tester strain is specifically designed to detect frameshift mutagens. aniara.comre-place.be It contains a +1 frameshift mutation in the hisD gene, which creates a run of cytosine bases that is a hotspot for certain mutagens. re-place.be To enhance its sensitivity, the TA98 strain also includes other mutations, such as one that results in a defective lipopolysaccharide layer, increasing cell wall permeability to large molecules, and a deletion in a DNA excision repair gene (uvrB), which compromises the cell's ability to repair DNA damage. aniara.com The assay is conducted both with and without an external metabolic activation system (S9 mix), which is typically derived from rat liver homogenates, to mimic mammalian metabolism and detect chemicals that become mutagenic only after being metabolized. bibliotekanauki.plnih.gov

While the Ames test using the TA98 strain is a standard method for evaluating mutagenicity, specific results for an assessment of this compound using this assay were not available in the searched literature.

Table of Mentioned Compounds

| Compound Name |

|---|

| Anolignan B |

| Arctigenin |

| Gallic acid |

| Glycyrrhizoflavone |

| Termilignan |

| This compound |

Advanced Analytical Methodologies for Termilignan B Research

Chromatographic Techniques for Enhanced Separation and Identification

Chromatographic methods are fundamental to the isolation and analysis of termilignan B from its natural sources, such as the roots of Terminalia sericea. researchgate.net These techniques separate the compound from a mixture, allowing for its precise identification and quantification.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) stands out as a powerful tool in the study of this compound. vulcanchem.com This technique offers high resolution and sensitivity, making it ideal for analyzing complex mixtures like plant extracts. nih.gov UPLC-MS has been instrumental in the phytochemical profiling of plants containing this compound, such as Terminalia sericea. researchgate.netdntb.gov.ua The method's ability to separate compounds efficiently and provide mass data allows for the confident identification of this compound and other related lignans (B1203133). univen.ac.za

In a typical UPLC-MS analysis, a liquid mobile phase carries the sample through a column packed with small particles. This high-pressure system results in superior separation compared to traditional HPLC. The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing detailed structural information. nih.gov This technique has been successfully used to analyze various lignans and other polyphenols in complex mixtures. researchgate.net For instance, UPLC-MS was used to analyze dichloromethane:methanol extracts of Terminalia sericea root bark to explore its phytochemistry. researchgate.net

Hyphenated Techniques (e.g., LC-NMR, HPLC-MS/NMR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, have revolutionized natural product analysis. nih.gov These integrated systems provide a wealth of online analytical data, often eliminating the need for tedious isolation and purification steps. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and High-Performance Liquid Chromatography-Mass Spectrometry/Nuclear Magnetic Resonance (HPLC-MS/NMR) are particularly powerful for the structural elucidation of compounds like this compound directly from crude extracts. nih.gov LC-NMR combines the separation power of HPLC with the detailed structural information provided by NMR spectroscopy. oregonstate.edu This allows for the rapid identification of known and novel compounds in a mixture. nih.govoregonstate.edu For example, stopped-flow HPLC-NMR spectroscopy has been successfully applied to identify lignans in plant extracts by providing detailed proton NMR spectra of the separated compounds. oregonstate.edu

The combination of HPLC with both MS and NMR provides complementary data. While MS gives information about the molecular weight and fragmentation of a molecule, NMR reveals its detailed atomic structure. semanticscholar.org This dual detection approach is invaluable for the unambiguous identification of complex molecules like lignans. researchgate.net

Spectrophotometric Approaches for Detection and Quantification (e.g., UV-Visible Spectroscopy)

UV-Visible spectrophotometry is a widely used, simple, and cost-effective method for the qualitative and quantitative analysis of organic compounds, including lignans like this compound. juniperpublishers.com This technique is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.org

The absorption of UV-Vis light by a molecule corresponds to the excitation of electrons from a ground state to a higher energy state. msu.edu The wavelength of maximum absorbance (λmax) is a characteristic feature of a compound and can be used for its identification. juniperpublishers.com For quantitative analysis, the Beer-Lambert law is applied, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. libretexts.org

In the context of this compound research, UV-Vis spectroscopy can be used to determine the purity of isolated compounds and to quantify their concentration in extracts. rjptonline.org The technique is often used as a detection method in conjunction with chromatographic techniques like HPLC. nih.gov For instance, a validated UPLC-photodiode array (PDA) detection method has been used to determine the concentrations of major bioactive compounds in plant extracts. researchgate.net The PDA detector measures the absorbance over a range of wavelengths simultaneously, providing a UV spectrum for each separated peak.

Method Development and Validation Protocols for this compound Analysis

The development and validation of analytical methods are critical to ensure the reliability and accuracy of data generated in this compound research. researchgate.net Validation demonstrates that an analytical procedure is suitable for its intended purpose. ich.org

Method development for the analysis of this compound typically involves optimizing chromatographic conditions, such as the mobile phase composition, column type, and flow rate, to achieve adequate separation from other components in the sample matrix. frontiersin.org For mass spectrometry detection, parameters like ionization source conditions and collision energies are optimized to achieve the best sensitivity and fragmentation patterns for the analyte. frontiersin.org

Once a method is developed, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). ich.orguniven.ac.zaeuropa.eu Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. ich.org

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. univen.ac.za

Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

Accuracy: The closeness of the test results obtained by the method to the true value. univen.ac.za

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ijpsjournal.com This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. gtfch.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijpsjournal.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

A study on Terminalia sericea developed and validated a UPLC-PDA method for the simultaneous determination of several bioactive compounds. univen.ac.za The validation demonstrated good linearity with regression coefficients (R²) of 0.998 and 0.999 for the analytes, as well as satisfactory limits of detection. univen.ac.za

Application of Chemometrics and Metabolomics in this compound Profiling and Standardization

Chemometrics and metabolomics are powerful approaches for analyzing large and complex chemical datasets, such as those generated from the analysis of plant extracts containing this compound. frontiersin.org

Chemometrics applies statistical and mathematical methods to chemical data to extract meaningful information. frontiersin.org In the context of this compound research, chemometric tools like Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) are used to analyze UPLC-MS data. researchgate.netdntb.gov.uauniven.ac.za These methods can reveal similarities and differences in the chemical profiles of various plant samples, identify chemical markers, and distinguish between different chemotypes. researchgate.netresearchgate.net For example, chemometric analysis of UPLC-MS data from Terminalia sericea extracts helped in classifying samples and identifying compounds responsible for chemical variations. researchgate.netuniven.ac.za

Metabolomics is the comprehensive study of the complete set of small molecules (metabolites) within a biological system. embopress.org It can be divided into untargeted metabolomics, which aims to analyze all detectable metabolites, and targeted metabolomics, which focuses on a specific group of known metabolites. embopress.org Metabolomics approaches, often utilizing UPLC-MS, are employed for the phytochemical profiling and quality control of herbal medicines. nih.govresearchgate.net By comparing the metabolic fingerprints of different samples, it is possible to authenticate plant materials and ensure the consistency of their chemical composition, including the content of key compounds like this compound. researchgate.net This is crucial for the standardization of herbal products. univen.ac.za

Future Research Directions and Translational Perspectives for Termilignan B

Comprehensive Elucidation of Termilignan B Biosynthetic Pathways

The precise biosynthetic pathway of this compound is currently unknown. Lignans (B1203133) are a major class of plant natural products synthesized via the phenylpropanoid pathway, typically involving the dimerization of monolignol radicals. However, the specific enzymes and regulatory genes controlling the formation of this compound in Terminalia species have not been identified.

Future research should focus on:

Pathway Intermediates: Identifying and characterizing the precursor molecules and intermediates leading to this compound. General metabolic pathways suggest that compounds like acetyl-CoA, pyruvate, and glyceraldehyde 3-phosphate are foundational starting materials for the synthesis of isoprenoid precursors, which in turn can lead to complex molecules. wikipedia.org

Enzyme Discovery: Isolating and characterizing the specific enzymes, such as dirigent proteins and laccases, that catalyze the key stereoselective coupling steps in the formation of the this compound scaffold.

Genetic Regulation: Uncovering the genetic blueprint that governs the expression of these biosynthetic enzymes, which is crucial for metabolic engineering and synthetic biology applications.

Understanding this pathway is fundamental for optimizing its production in its natural source or for transferring the pathway to a heterologous host for industrial-scale production.

Development of Scalable and Sustainable Synthetic Methodologies for this compound Production

Relying on extraction from plant sources is often unsustainable and yields low quantities of the desired compound. Therefore, developing a robust chemical synthesis is paramount for generating the necessary amounts of this compound for extensive preclinical and clinical investigation.

Future efforts should target:

De Novo Synthesis: Designing a total synthesis route that is efficient, high-yielding, and avoids costly or hazardous reagents.

Scalability: Adapting the synthetic route for large-scale production, a critical step for commercial viability. nih.govrsc.org This involves optimizing reaction conditions to ensure consistent yield and purity at kilogram scales. nih.gov

Analogue Synthesis: Creating a flexible synthetic strategy that allows for the straightforward production of various this compound analogues. This will be essential for subsequent structure-activity relationship studies.

Discovery of Novel Molecular Targets and Signaling Pathways In Vitro

A therapeutic target is a molecule or pathway within a cell that can be acted upon by a drug to produce a desired effect. ivo.es While this compound is known to possess antibacterial and weak anti-inflammatory properties, its precise molecular targets and the signaling pathways it modulates are not well understood. thieme-connect.comnih.gov

Initial studies on extracts containing this compound, such as from Triphala, suggest influences on complex networks including the immune system and cell signaling. researchgate.net Research on Triphala has also pointed towards the regulation of pathways like PI3K/Akt and NF-κB, and molecules such as brain-derived neurotrophic factor (BDNF). e-century.us However, direct evidence for this compound's action is needed.

Key research objectives include:

Target Identification: Employing techniques like affinity chromatography and proteomics to identify the specific proteins or cellular components that this compound binds to.

Pathway Analysis: Investigating how this compound affects key cellular signaling cascades, such as those involved in inflammation (e.g., NF-κB, COX pathways) and bacterial survival. thieme-connect.comnih.govijpmbs.com

Mechanism of Action: Elucidating the downstream effects of target engagement, whether it involves enzyme inhibition, receptor antagonism, or disruption of protein-protein interactions.

Table 1: Reported In Vitro Biological Activities of this compound

| Activity Type | Target/Assay | Result (IC₅₀/MIC) | Source(s) |

| Antibacterial | Bacillus subtilis | 1.9 µg/mL (MIC) | thieme-connect.comnih.gov |

| Staphylococcus aureus | 3.9 µg/mL (MIC) | thieme-connect.comnih.gov | |

| Escherichia coli | 7.8 µg/mL (MIC) | thieme-connect.comnih.gov | |

| Klebsiella pneumoniae | 15.6 µg/mL (MIC) | thieme-connect.comnih.gov | |

| Anti-inflammatory | Cyclooxygenase-1 (COX-1) | 78 µM (IC₅₀) | thieme-connect.comnih.gov |

| Cyclooxygenase-2 (COX-2) | 156 µM (IC₅₀) | thieme-connect.comnih.gov | |

| Antimycobacterial | Mycobacterium aurum A+ | Not significant | thieme-connect.comnih.gov |

In-Depth Structure-Activity Relationship (SAR) Studies for Enhanced Bioactivity

Structure-activity relationship (SAR) analysis is a cornerstone of medicinal chemistry that links the chemical structure of a molecule to its biological activity. dotmatics.comwikipedia.org By systematically modifying the functional groups on the this compound scaffold, it is possible to identify the key structural features (the pharmacophore) responsible for its effects and to design new analogues with improved potency and selectivity. wikipedia.org

Future SAR studies should involve:

Systematic Modification: Synthesizing a library of this compound derivatives with alterations at various positions, such as the hydroxyl and methoxy (B1213986) groups on the aromatic rings.

Biological Screening: Testing these new compounds in a panel of bioassays (e.g., antibacterial, anti-inflammatory) to determine how each structural change affects activity.

Computational Modeling: Using molecular docking and quantitative structure-activity relationship (QSAR) models to predict the activity of new designs and to understand the binding interactions at the molecular level. nih.govresearchgate.net

Exploration of Synergistic Effects with Other Natural Products and Compounds

Natural extracts often exhibit greater biological activity than their isolated constituents, suggesting that compounds can act synergistically. researchgate.net This may be the case for this compound, as its purified form showed only weak activity against Mycobacterium aurum, whereas crude extracts of Terminalia sericea were more potent. researchgate.net The interaction between different compounds can lead to enhanced therapeutic effects or overcome resistance mechanisms. nih.gov

Research should investigate:

Combination with Antibiotics: Assessing whether this compound can enhance the efficacy of conventional antibiotics, potentially reversing resistance in pathogenic bacteria.

Synergy with Other Phytochemicals: Testing this compound in combination with other compounds isolated from Terminalia species, such as arjunic acid, anolignan B, or various tannins, to identify synergistic antibacterial or anti-inflammatory interactions. researchgate.netmdpi.comuantwerpen.be

Mechanism of Synergy: If synergy is observed, studies should aim to understand the underlying mechanism, such as inhibiting bacterial efflux pumps or degrading protective biofilms. nih.govphcogrev.com

Integration of Advanced Omics Technologies (e.g., Proteomics, Transcriptomics) in this compound Research

Omics technologies provide a global view of molecular changes in a biological system, offering powerful tools for understanding a drug's mechanism of action and identifying biomarkers. nih.govnih.gov Applying these technologies to this compound research could rapidly accelerate discovery.

Specific applications include:

Transcriptomics: Using RNA sequencing to analyze how this compound alters gene expression in both target pathogens and host cells. This can reveal the full spectrum of pathways affected by the compound. humanspecificresearch.orgsapienzaeditorial.com

Proteomics: Identifying changes in the protein landscape of cells upon treatment with this compound to pinpoint its molecular targets and downstream effects. humanspecificresearch.orgmdpi.com

Metabolomics: Analyzing how this compound perturbs the metabolic networks of bacteria or human cells, which can provide insights into its mechanism of action and potential off-target effects. humanspecificresearch.org

Addressing Chemotypic Variation and Environmental Factors Influencing this compound Production

The concentration of secondary metabolites in plants can vary significantly based on genetics and environmental conditions, a phenomenon known as chemotypic variation. mdpi.comresearchgate.net Studies on Terminalia sericea have revealed the existence of different chemotypes, where the levels of key compounds, and consequently the biological activity of the extracts, differ between plant populations. researchgate.netmdpi.com

To ensure a consistent and high-quality source of this compound, future research must:

Quantify Variation: Analyze a broad range of Terminalia populations from different geographical locations to quantify the variation in this compound content.

Identify Influencing Factors: Correlate this variation with environmental data (e.g., soil composition, climate, altitude) to understand the key factors that promote its production. frontiersin.orgnih.gov

Develop Quality Control: Establish robust analytical methods, such as HPTLC-MS, to create chemical fingerprints for quality control, ensuring that plant material selected for extraction or research contains high concentrations of this compound. researchgate.net

Q & A

Q. What are the optimal extraction and isolation methodologies for Termilignan B from natural sources?

Methodological Answer :

- Experimental Design : Prioritize solvent polarity gradients (e.g., hexane → ethyl acetate → methanol) for sequential extraction, guided by this compound’s predicted logP value. Validate purity via HPLC-DAD/ELSD and confirm structural identity using NMR (¹H, ¹³C, 2D-COSY/HMBC) .

- Resource Considerations : Ensure reproducibility by detailing solvent ratios, column specifications (e.g., silica gel particle size), and temperature controls in the experimental section .

- Data Contradictions : If yield varies across studies, compare raw material provenance (geographic origin, harvest season) and post-harvest stabilization methods (e.g., lyophilization vs. air-drying) .

Q. How can researchers validate the structural identity of this compound when spectral data conflict with literature?

Methodological Answer :

- Analytical Workflow : Cross-reference spectral data (NMR, MS) with synthetic analogues or isomer libraries. Use computational tools (e.g., DFT calculations for NMR chemical shift prediction) to resolve ambiguities .

- Reproducibility : Replicate isolation protocols from primary literature and compare results. Document deviations in supporting information (e.g., solvent purity, instrument calibration) .

- Critical Analysis : If discrepancies persist, propose isomerization pathways (e.g., epimerization under acidic conditions) as hypotheses for further testing .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictory bioactivity data (e.g., antioxidant vs. pro-oxidant effects) of this compound?

Methodological Answer :